Home > Products > Screening Compounds P80237 > 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide
2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide -

2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide

Catalog Number: EVT-4792859
CAS Number:
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide Derivatives

Compound Description: These compounds represent a series of derivatives characterized by a 1,3,4-oxadiazole ring substituted at the 5-position with various aryl groups. This core structure is further linked to a 2-phenyl-1,8-naphthyridine moiety through a thioacetamide bridge. Researchers synthesized these derivatives to investigate their antibacterial activity. []

Relevance: This class of compounds exhibits significant structural similarity to 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide. Both share the core structure of a 1,3,4-oxadiazole ring connected to a thioacetamide group. The key difference lies in the substituents: 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide features a 1-benzofuran group at the 5-position of the oxadiazole ring and a cyclopropyl group on the acetamide nitrogen, while the related compounds possess aryl substituents and a 2-phenyl-1,8-naphthyridine group, respectively. []

2-[Substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide Derivatives

Compound Description: These derivatives, also explored for their antibacterial activity, incorporate a 1H-benzo[d]imidazole unit connected to a 2-phenyl-1,8-naphthyridine moiety via a thioacetamide linkage. Various substituents are introduced on the benzimidazole ring system to evaluate their impact on biological activity. []

Relevance: While this class replaces the 1,3,4-oxadiazole ring found in 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide with a 1H-benzo[d]imidazole unit, the overall structural similarity remains. Both classes share the common motif of a heterocycle linked to a thioacetamide group, highlighting the potential significance of this structural feature for antibacterial activity. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Hybrids (SD-1–17)

Compound Description: These compounds represent a series of molecular hybrids designed to combat Alzheimer's disease. These hybrids combine structural features of known acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) inhibitors. []

Relevance: These hybrids share a crucial structural element with 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide: the 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide moiety. This shared component suggests a potential common binding site or mechanism of action related to their biological activities, even though their target enzymes might differ. []

2-(5-Aryl-1,3,4-oxadiazol-2-yl thio)propanoic acids

Compound Description: These compounds comprise a series of 2-(5-aryl-1,3,4-oxadiazol-2-yl thio)propanoic acid derivatives. Researchers investigated their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. []

Relevance: These compounds share a common structural motif with 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide, specifically the (5-aryl-1,3,4-oxadiazol-2-yl)thio group. This shared feature suggests the potential importance of this moiety for interacting with biological targets, although their specific mechanisms of action might differ due to variations in the remaining structures. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This compound represents a promising imidazole derivative synthesized through a multi-step process involving a 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide precursor. The final structure features a 1,3,4-oxadiazole ring linked to an imidazole ring and a phenylethanone moiety through a thioether bridge. [, ]

Relevance: This compound shares the 1,3,4-oxadiazole ring and the thioether linkage with 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide. Although their substituents differ, the presence of these common structural features might indicate some shared chemical properties or potential for biological activity. [, ]

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: These compounds are a series of N-substituted acetamides incorporating a 2,3-dihydro-1,4-benzodioxin unit linked to a substituted phenyl-1,3,4-oxadiazole moiety via a thioacetamide bridge. They were synthesized and evaluated for their antibacterial potential, showing promising results. []

Relevance: These compounds and 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide both feature a 1,3,4-oxadiazole ring connected to an acetamide group through a sulfur atom. This shared structural motif suggests a possible common pharmacophore for potential antimicrobial activity, despite the differences in their substituents. []

Properties

Product Name

2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclopropylacetamide

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C15H13N3O3S/c19-13(16-10-5-6-10)8-22-15-18-17-14(21-15)12-7-9-3-1-2-4-11(9)20-12/h1-4,7,10H,5-6,8H2,(H,16,19)

InChI Key

SYQRFSNDRAYUOQ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CSC2=NN=C(O2)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(O2)C3=CC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.